(4E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione: is a complex organic compound characterized by its unique structure, which includes a pyrrolidine-2,3-dione core, substituted with chlorophenyl and hydroxymethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with pyrrolidine-2,3-dione derivatives under controlled conditions. The reaction may require catalysts such as piperidine and solvents like ethanol to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature and pH control, along with continuous monitoring of reaction progress, ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylidene group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially yielding alcohol derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound in drug discovery efforts targeting specific enzymes or receptors.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and coatings with specific chemical resistance or electronic properties.
Mechanism of Action
The mechanism by which (4E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione exerts its effects is primarily through its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt key biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
- (4E)-5-(4-bromophenyl)-4-[(4-bromophenyl)-hydroxymethylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione
- (4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione
Uniqueness: The presence of chlorophenyl groups in (4E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione imparts unique electronic properties, making it distinct from its bromine or fluorine-substituted analogs. These properties can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O3/c23-15-8-4-13(5-9-15)19-18(20(27)14-6-10-16(24)11-7-14)21(28)22(29)26(19)17-3-1-2-12-25-17/h1-12,19,27H/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDOUFISEIOTJK-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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